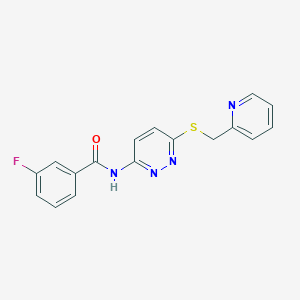

3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS/c18-13-5-3-4-12(10-13)17(23)20-15-7-8-16(22-21-15)24-11-14-6-1-2-9-19-14/h1-10H,11H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNZQWCBUCRYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized by reacting pyridazine with appropriate reagents under controlled conditions.

Introduction of the Pyridin-2-ylmethylthio Group: The pyridazinyl intermediate is then reacted with pyridin-2-ylmethylthiol to introduce the pyridin-2-ylmethylthio group.

Fluorination: The fluorine atom is introduced using a suitable fluorinating agent, such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.

Formation of the Benzamide Moiety: Finally, the benzamide moiety is introduced through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

3-Fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, including oxidation, reduction, and substitution reactions.

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens, showing promise in treating infections.

- Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.

- Anticancer Potential : The compound's interaction with cellular pathways has led to studies assessing its efficacy against different cancer cell lines.

Medicinal Chemistry

This compound is being explored for therapeutic applications, particularly in drug development aimed at various diseases. Its structural features may allow it to interact with specific biological targets, influencing disease pathways.

Material Science

In industrial applications, this compound is utilized in developing new materials and chemical processes, including catalysis and polymer science.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that derivatives of this compound exhibit effective antimicrobial activity against specific bacterial strains, making them candidates for further drug development.

- Anticancer Research : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines such as PC3 and HeLa at varying concentrations, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share structural similarities and have been studied for their biological activities.

Indole Derivatives: Indole-based compounds exhibit diverse biological activities and have been explored for various therapeutic applications.

Uniqueness

3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- A fluorine atom at the 3-position of the benzamide moiety.

- A pyridazinyl group linked to a pyridin-2-ylmethylthio substituent.

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: Potential interactions with receptors could modulate signaling pathways, affecting cellular responses.

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

These results suggest that the compound may effectively inhibit cancer cell proliferation.

Antimicrobial Properties

In addition to anticancer effects, preliminary studies have explored the antimicrobial activity of this compound. Although specific data is limited, compounds with similar structures have shown significant antimicrobial properties, indicating potential for further investigation in this area.

Case Studies and Research Findings

-

In vitro Studies:

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For example, a study reported significant cell death in MCF7 cells at concentrations above 10 µM. -

Mechanistic Insights:

Research into the mechanism of action has revealed that the compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in malignant cells. -

Comparative Studies:

Comparative analyses with other benzamide derivatives have shown that this compound possesses superior cytotoxicity against certain cancer cell lines, suggesting a unique mode of action or enhanced potency due to its specific structural features.

Q & A

Q. How can the structure of 3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve the three-dimensional structure. This method is critical for confirming bond angles, torsion angles, and stereochemistry .

- NMR Spectroscopy : Employ high-resolution ¹H/¹³C NMR with techniques like COSY, NOESY, or HSQC to assign aromatic proton signals. Overlapping peaks in the aromatic region (common in fluorinated benzamides) can be resolved using 2D NMR or selective decoupling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for the fluorinated and sulfur-containing moieties.

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Methodological Answer:

- Stepwise Synthesis :

- Pyridazine Core Formation : Start with 6-mercaptopyridazine, reacting it with pyridin-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group.

- Benzamide Coupling : Use EDC/HOBt or HATU as coupling agents to react 3-fluorobenzoic acid with the amine group on the pyridazine ring. Optimize solvent (e.g., DCM or THF) and temperature (0–25°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water for high-purity isolation.

Advanced Questions

Q. What methodological approaches are recommended to address overlapping ¹H NMR signals in aromatic regions of fluorinated benzamide derivatives?

Methodological Answer:

- Selective Decoupling : Apply double-resonance experiments to suppress coupling between specific protons (e.g., fluorine-proton coupling).

- 2D NMR Techniques : Use HSQC to correlate ¹H and ¹³C shifts, or NOESY to identify spatial proximity of protons in crowded regions .

- Dynamic NMR : For fluxional structures, variable-temperature NMR can separate broadened signals by slowing conformational exchange.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridin-2-ylmethylthio moiety in modulating target affinity?

Methodological Answer:

- Analog Synthesis : Systematically modify the pyridin-2-ylmethylthio group (e.g., replace sulfur with oxygen, vary substituents on the pyridine ring) .

- Biological Assays : Test analogs in functional assays (e.g., electrophysiology for ion channel targets, enzymatic inhibition assays). For example, measure EC₅₀ values for KCNQ2/Q3 activation using patch-clamp techniques or ⁸⁶Rb⁺ efflux assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the thioether moiety and target binding pockets .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using independent methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values between recombinant protein and whole-cell assays may arise from membrane permeability issues .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer composition, cell line variability).

- Metabolic Profiling : Use LC-MS to assess compound stability or metabolite interference in cellular assays.

Q. How can computational methods predict the binding mode of this compound to neuronal ion channels?

Methodological Answer:

- Molecular Docking : Utilize cryo-EM or homology models of KCNQ2/Q3 channels (e.g., based on PDB: 5V70) to simulate ligand binding. Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the benzamide .

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability and identify key residues (e.g., Trp236, Leu339 in KCNQ3) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .

Data Contradiction Analysis

Example Scenario : Conflicting reports on compound efficacy in seizure models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.